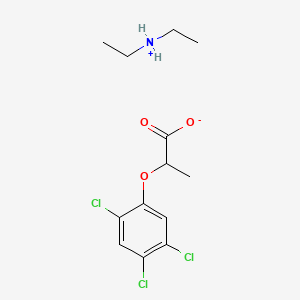

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯是一种有机化合物,分子式为C13H18Cl3NO3。它是2,4,5-三氯苯氧基乙酸的衍生物,2,4,5-三氯苯氧基乙酸是一种众所周知的除草剂。

准备方法

合成路线和反应条件

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯的合成通常涉及2,4,5-三氯苯氧基乙酸与二乙胺的反应。反应在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。然后通过重结晶或其他合适的纯化技术对产物进行纯化。

工业生产方法

在工业环境中,二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯的生产遵循类似的合成路线,但规模更大。反应条件针对最大产率和纯度进行了优化,该过程可能涉及连续流动反应器和自动化纯化系统,以确保一致性和效率。

化学反应分析

反应类型

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为氯化程度较低的衍生物或胺类。

取代: 亲核取代反应可以将氯原子替换为其他官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在碱性条件下使用氢氧根离子或胺类等亲核试剂。

主要形成的产物

氧化: 形成醌类或其他氧化产物。

还原: 形成氯化程度较低的衍生物或胺类。

取代: 形成取代的苯氧基丙酸酯。

科学研究应用

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯在科学研究中有几种应用:

化学: 用作有机合成的试剂,以及合成更复杂分子的前体。

生物学: 研究其对植物生长和发育的影响,尤其是在除草剂研究中。

医学: 研究其潜在的治疗应用,包括其作为抗炎剂的作用。

工业: 用于配制除草剂和其他农业化学品。

作用机制

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯的作用机制涉及其与植物中特定分子靶标的相互作用。它模拟天然植物激素的作用,导致失控生长,最终导致植物死亡。该化合物影响细胞分裂和伸长的途径,破坏正常的植物生长过程。

相似化合物的比较

类似化合物

2,4-二氯苯氧基乙酸: 另一种广泛使用的具有类似结构特征的除草剂。

2,4,5-三氯苯氧基乙酸: 二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯的母体化合物。

麦草畏: 一种具有类似应用的相关除草剂。

独特性

二乙胺盐2-(2,4,5-三氯苯氧基)丙酸酯的独特性在于其特定的二乙胺盐形式,这会影响其溶解度、稳定性和生物活性。这使其与其他类似化合物有所区别,并且在某些应用中可能更有效。

生物活性

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as Fenoprop or 2,4,5-TP, is a phenoxy herbicide and plant growth regulator. Its biological activity is primarily linked to its mechanism of action as an auxin mimic, which induces rapid and uncontrolled growth in plants. This article will explore the biological activity of this compound, including its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Fenoprop is structurally similar to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with the acetic acid side chain replaced by a propionate group. This modification introduces a chiral center in the molecule, where only the (2R)-isomer exhibits significant biological activity. The compound mimics the plant growth hormone indoleacetic acid (IAA), leading to abnormal growth patterns when applied to target species .

Pharmacokinetics

The pharmacokinetic profile of Fenoprop indicates that it is absorbed through various routes including oral ingestion and dermal exposure. Studies have shown that after oral administration in animal models:

- Absorption : Rapid absorption occurs in the gastrointestinal tract, with significant plasma protein binding.

- Distribution : The compound distributes to various organs including the liver and kidneys via active transport mechanisms .

- Elimination : The elimination half-life varies significantly between species; for instance, humans exhibit a half-life of approximately 23.1 hours post-administration at doses around 5 mg/kg body weight .

Toxicity and Safety Profiles

The toxicity of Fenoprop has been extensively studied through various animal models. Key findings include:

- LD50 Values : The median lethal dose (LD50) for rats ranges from 500 to 750 mg/kg body weight. Dogs are notably more sensitive with an LD50 of approximately 100 mg/kg .

- Symptoms of Toxicity : Common symptoms following exposure include myotonia, reduced motor activity, ataxia, and weight loss. Pathological changes have been observed in vital organs such as the liver and kidneys .

- Dermal Absorption : Dermal exposure shows lower toxicity with LD50 values exceeding 5000 mg/kg body weight .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological effects of Fenoprop:

Potential Therapeutic Applications

While primarily used as a herbicide, research into Fenoprop's biological activity suggests potential applications beyond agriculture:

- Antimicrobial Properties : Some studies indicate that compounds similar to Fenoprop may possess antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.

- Phytotoxicity : Its role as a plant growth regulator can be harnessed for controlling unwanted vegetation in agricultural settings without affecting desirable crops significantly.

属性

CAS 编号 |

94042-99-6 |

|---|---|

分子式 |

C13H18Cl3NO3 |

分子量 |

342.6 g/mol |

IUPAC 名称 |

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3 |

InChI 键 |

PEVCDHZCDOUELN-UHFFFAOYSA-N |

规范 SMILES |

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。